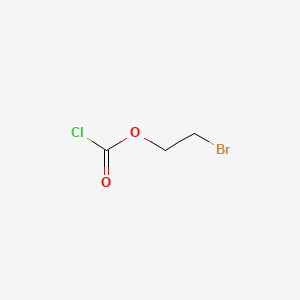

2-Bromoethyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197395 | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4801-27-8 | |

| Record name | Carbonochloridic acid, 2-bromoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of 2-Bromoethyl chloroformate

An In-Depth Technical Guide to the Structure, Reactivity, and Application of 2-Bromoethyl Chloroformate

Abstract

This compound (C₃H₄BrClO₂) is a bifunctional electrophilic reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates two distinct reactive centers: a highly electrophilic chloroformate moiety and a primary alkyl bromide. This unique combination allows for its use in a range of applications, from the straightforward protection of amines and alcohols to more complex synthetic strategies involving sequential or intramolecular reactions. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, detailed experimental protocols for its principal applications, and a critical evaluation of its putative biological activity.

Core Molecular Structure and Physicochemical Properties

This compound is a dense, colorless to pale yellow liquid. The molecule's reactivity is dictated by the electronic properties of its functional groups. The chloroformate group is an acyl chloride derivative, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms enhances this electrophilicity. Concurrently, the bromoethyl group provides a classic electrophilic site for Sₙ2-type substitution reactions.

A summary of its key identifiers and properties is presented below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-bromoethyl carbonochloridate | [1] |

| CAS Number | 4801-27-8 | [1] |

| Molecular Formula | C₃H₄BrClO₂ | [1] |

| Molecular Weight | 187.42 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.749 g/mL at 25 °C | [2] |

| Boiling Point | 67-68 °C at 11 mmHg | [2] |

| Refractive Index | n20/D 1.478 | [2] |

| SMILES | C(CBr)OC(=O)Cl | [1] |

| InChIKey | ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | [1] |

Fundamental Reactivity and Mechanistic Considerations

The utility of this compound stems from its dual reactivity, which can be harnessed in a controlled manner.

The Chloroformate Moiety: Reaction with Nucleophiles

The primary reaction of the chloroformate group is acylation of nucleophiles. This reaction is rapid and typically exothermic.

-

Reaction with Amines: Primary and secondary amines readily attack the carbonyl carbon to form stable carbamate derivatives, releasing HCl as a byproduct.[3] This is the most common application, particularly for the protection of amine functionalities during multi-step syntheses. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) to scavenge the generated HCl.

-

Reaction with Alcohols: Alcohols react similarly to form carbonate esters. This reaction may require a stronger base or catalyst compared to aminolysis.

The 2-Bromoethyl Moiety: A Handle for Further Functionalization

The terminal bromide serves as a good leaving group in Sₙ2 reactions. This allows for the introduction of a second nucleophile or for intramolecular cyclization after the chloroformate has reacted. For instance, reaction with an amino alcohol can first form a carbamate, followed by a base-induced intramolecular cyclization to yield a substituted N-carboxy-oxazolidine. This bifunctionality is a key feature for synthetic strategists, enabling the construction of heterocyclic systems.[1][4]

Applications in Chemical Synthesis

Protocol: Protection of Amines as 2-Bromoethyl Carbamates

This protocol describes a general procedure for the protection of a primary or secondary amine. The resulting carbamate is stable to a range of conditions, while the bromoethyl group remains available for subsequent transformations. The causality behind this protocol lies in the rapid and high-yield acylation of the nucleophilic amine by the highly electrophilic chloroformate, driven to completion by an acid scavenger.

Materials:

-

Amine (1.0 equiv)

-

This compound (1.05-1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Non-nucleophilic base (e.g., Triethylamine, Et₃N, 1.2 equiv)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Step-by-Step Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.

-

Causality: Anhydrous conditions prevent hydrolysis of the chloroformate. The base is essential to neutralize the HCl formed, preventing protonation of the starting amine (which would render it non-nucleophilic) and promoting the reaction to completion. Cooling mitigates the exothermic nature of the reaction.

-

-

Addition: Add this compound (1.05 equiv) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

-

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Application: N-Dealkylation of Tertiary Amines (Modified von Braun Reaction)

Chloroformate reagents are widely used as superior alternatives to the toxic cyanogen bromide in the von Braun reaction for the N-dealkylation of tertiary amines.[5][6] The reaction proceeds in two stages: (1) reaction of the tertiary amine with the chloroformate to form a quaternary ammonium salt, which rapidly fragments to form a carbamate and an alkyl halide, and (2) hydrolysis or reduction of the stable carbamate intermediate to liberate the secondary amine.

This method is particularly valuable in pharmaceutical chemistry for synthesizing metabolites or modifying complex alkaloids.[6] The choice of the alkyl group on the chloroformate can influence the ease of the final deprotection step.

Role in Drug Development: The Antitumor Prodrug Hypothesis

Some commercial suppliers describe this compound as a potent antitumor compound that acts as a prodrug, being activated by hydrolysis to 2-bromoethanol, which then inhibits DNA synthesis.[7] While direct, peer-reviewed evidence for this specific agent is scarce, the underlying chemical principle is well-established in oncology. Many potent chemotherapeutics, such as nitrogen mustards, are bifunctional 2-haloethyl compounds.[8] Their mechanism of action involves intramolecular cyclization to form highly reactive, strained aziridinium ions, which are potent electrophiles that alkylate nucleophilic sites on DNA, particularly the N7 position of guanine.[8] This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.[9]

It is plausible that this compound or its hydrolysis product could act similarly, forming a reactive electrophile that alkylates DNA. However, this remains a proposed mechanism based on analogy rather than direct experimental validation for this specific molecule.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of this compound and its derivatives is critical. The following table summarizes the expected spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | Two triplets, each integrating to 2H. The triplet for -CH₂-Br is expected around δ 3.5-3.7 ppm. The triplet for -O-CH₂- is shifted further downfield due to the adjacent oxygen and chloroformate group, expected around δ 4.6-4.8 ppm. The coupling constant (J) should be ~6-7 Hz. |

| ¹³C NMR | Three distinct signals: The carbon of the -CH₂-Br group (~30-35 ppm), the carbon of the -O-CH₂- group (~70-75 ppm), and the highly deshielded carbonyl carbon of the chloroformate (~150-155 ppm). |

| IR | A very strong, characteristic C=O stretch for the acyl chloride (chloroformate) group, typically appearing at a high wavenumber, around 1775-1800 cm⁻¹. A C-O stretch around 1150-1200 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. |

Safety, Handling, and Disposal

WARNING: this compound is a highly reactive, corrosive, and toxic compound. It is water-reactive and a lachrymator. Strict safety protocols must be followed.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash goggles with a full-face shield.

-

Handling: Use only under an inert atmosphere (N₂ or Ar) with dry glassware and solvents to prevent decomposition. Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, typically refrigerated at 2-8 °C.

-

Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite, dry sand). The reagent and any contaminated materials must be quenched carefully before disposal. A recommended quenching procedure is the slow, cautious addition of the material to a stirred, cold (ice bath) solution of sodium hydroxide or sodium carbonate in a compatible solvent mixture (e.g., water/ethanol). This process is highly exothermic and liberates gas; it must be performed slowly in the fume hood. Dispose of all waste in accordance with institutional and local regulations.

Conclusion

This compound is a versatile and powerful synthetic tool. Its value lies in its predictable bifunctionality, allowing for the stable protection of nucleophilic groups while retaining a reactive handle for subsequent Sₙ2 chemistry. While its application in N-dealkylation is well-contextualized by modern von Braun-type reactions, its potential as a targeted antitumor agent, though mechanistically plausible, requires further empirical validation. For the synthetic chemist, a thorough understanding of its reactivity and stringent adherence to safety protocols are paramount to leveraging its full potential in the design and execution of complex molecular architectures.

References

- 1. Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved synthesis and antitumor activity of 2-bromo-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 2-Bromoethyl chloroformate

An In-Depth Technical Guide to 2-Bromoethyl Chloroformate: Properties, Reactivity, and Applications

Foreword: A Molecule of Duality

In the landscape of synthetic chemistry and drug development, few reagents present the dual utility of this compound (CAS No. 4801-27-8). At first glance, it is a classical chloroformate, a versatile electrophile for the derivatization and protection of nucleophiles. Yet, beneath this functional group lies a latent therapeutic potential; it is a prodrug, designed to release a cytotoxic payload. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond catalog data to explore its chemical behavior, practical applications, and the mechanistic rationale that underpins its use. We will dissect its properties not as static data points, but as critical parameters that dictate its handling, reactivity, and ultimate function in both the reaction flask and biological systems.

Core Physicochemical & Spectroscopic Profile

A molecule's identity is defined by its physical and spectral properties. These are not mere benchmarks but crucial data for predicting behavior in solvent, confirming identity post-reaction, and ensuring safe handling.

Physical and Chemical Identity

The fundamental properties of this compound are summarized in the table below. Its high density is notable, as is its reactivity with water, which necessitates handling under anhydrous conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromoethyl carbonochloridate | [1] |

| CAS Number | 4801-27-8 | [1] |

| Molecular Formula | C₃H₄BrClO₂ | [2] |

| Molecular Weight | 187.42 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Density | 1.749 g/mL at 25 °C | [1] |

| Boiling Point | 67-68 °C at 11 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.478 | [1] |

| Flash Point | 62 °C (143 °F) | [1] |

| Solubility | Reacts with water. Soluble in common organic solvents like benzene, toluene, ketones, and ethers. Quantitative data is not readily available. | [3] |

| Synonyms | (2-Bromoethoxy)carbonyl chloride, β-Bromoethyl chloroformate, 2-Bromoethyl chlorocarbonate | [1] |

Spectroscopic Signature

Confirming the structure and purity of this compound is paramount. While a dedicated, fully assigned spectrum for this compound is not available in public spectral databases, we can deduce its expected signature from its chloro-analogue and established spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in this compound are distinct, giving rise to a predictable NMR spectrum. The two methylene groups (-CH₂-) form an A₂B₂ system, appearing as two triplets.

-

¹H NMR Estimation: Based on Shoolery's rule for substituted ethanes, we can estimate the chemical shifts. The base shift for an ethyl group is ~1.2 ppm (CH₃) and ~3.4 ppm (CH₂-O). The bromine and chloroformate groups will deshield the adjacent protons.

-

-CH₂-Br: The protons on the carbon adjacent to the bromine are expected to be further downfield. Estimated shift: ~3.6 ppm (triplet) .

-

-CH₂-O-: The protons on the carbon adjacent to the ester oxygen are highly deshielded by the electronegative oxygen and the carbonyl group. Estimated shift: ~4.6 ppm (triplet) .

-

Comparative Insight: The known ¹H NMR signals for the analogous 2-chloroethyl chloroformate are δ 4.55 ppm and δ 3.76 ppm.[4] Since bromine is less electronegative but more polarizable than chlorine, the shifts for the bromo-compound are expected to be very similar, with the -CH₂-Br signal potentially slightly upfield compared to its chloro counterpart.

-

-

¹³C NMR Estimation:

-

-CH₂-Br: Expected shift around ~30-35 ppm .

-

-CH₂-O-: Expected shift around ~65-70 ppm .

-

C=O: The carbonyl carbon of a chloroformate typically appears around ~150 ppm .

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar carbonyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of the chloroformate group is expected around 1775-1780 cm⁻¹ . This is a key diagnostic peak.

-

C-O Stretch: A strong band is expected in the 1150-1200 cm⁻¹ region.

-

C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[5]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from two distinct reactive centers: the highly electrophilic chloroformate group and the alkyl bromide.

The Chloroformate: A Gateway to Carbamates

As a derivative of an acyl chloride, the chloroformate moiety is an excellent electrophile.[4] It reacts readily with nucleophiles, most notably primary and secondary amines, to form stable carbamate linkages. This reaction is fundamental to its use as a protecting group in complex syntheses, such as peptide synthesis.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the expulsion of a chloride ion. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl byproduct.

Caption: General reaction of this compound with a secondary amine.

Application as an Amine Protecting Group

The formation of a (2-Bromoethoxy)carbonyl group, which we can term "Broc," serves as an effective method for protecting amines. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group (like an amine) from interfering with reactions elsewhere in the molecule.[2][6] The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

The Broc group is analogous to more common carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). It is stable to a range of conditions but can be removed when desired.

Experimental Protocol: General Procedure for Amine Protection

This protocol is a self-validating system; successful protection can be easily monitored by TLC (disappearance of the starting amine and appearance of a less polar product) and confirmed by NMR spectroscopy.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side products.

-

Addition: Add this compound (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Deprotection of the Broc Group

While no unique deprotection mechanism is named for the Broe group, it functions as a standard carbamate. Deprotection can be achieved via acidic hydrolysis, analogous to the removal of a Boc group.[7][8][9]

Caption: Plausible deprotection mechanism of a Broc-protected amine via acidolysis.

Prodrug Functionality and Antitumor Activity

Beyond its role in synthetic chemistry, this compound has been investigated as a potent antitumor compound.[2] It functions as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.

Bioactivation via Hydrolysis

In the physiological environment, this compound is designed to undergo hydrolysis, releasing its active metabolite, 2-bromoethanol.

Caption: In vivo hydrolysis of this compound to its active form.

Mechanism of Action: DNA Alkylation

The cytotoxicity of the active metabolite, 2-bromoethanol, is attributed to its function as a DNA alkylating agent.[5][10][11] Alkylating agents are a class of anticancer drugs that covalently attach alkyl groups to DNA, disrupting its structure and function.

-

Target: The primary sites of alkylation on DNA are the nucleophilic nitrogen atoms on the purine bases, particularly the N7 position of guanine.[12]

-

Reaction: The 2-bromoethanol molecule, likely after in vivo activation, acts as an electrophile. The N7 of guanine attacks the carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion and forming a covalent bond.

-

Consequence: This DNA adduct formation leads to several cytotoxic outcomes:

-

DNA Damage: The alkylated base can be misread during replication, leading to mutations (e.g., G-C to A-T transitions).

-

Strand Breaks: The DNA repair machinery may attempt to remove the damaged base, potentially causing single- or double-strand breaks.

-

Inhibition of Replication: The presence of adducts can stall the DNA polymerase enzyme, halting DNA replication and, consequently, cell division.[2]

-

This mechanism preferentially affects rapidly dividing cells, such as cancer cells, which rely on continuous DNA replication for their proliferation.

Synthesis and Handling

Laboratory & Industrial Synthesis

The synthesis of haloethyl chloroformates is well-established. A common industrial method involves the reaction of the corresponding halo-alcohol with gaseous phosgene. This is a hazardous reaction that must be performed with extreme caution in a specialized apparatus.

Conceptual Workflow (Based on U.S. Patent 3,966,786 A)

Caption: Industrial synthesis workflow for haloethyl chloroformates.

The key insight from this process is the use of phosgene to both react with and atomize the alcohol feed, creating a high-surface-area aerosol that facilitates a rapid and high-yield reaction.

Safety and Handling

This compound is a hazardous chemical that demands strict safety protocols.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS Hazard H314).[1] It is corrosive and a lachrymator.

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from water and moisture, as it reacts to produce corrosive HCl gas.

-

Use spark-proof tools and avoid sources of ignition.[1]

-

-

Storage:

-

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and alcohols.

-

Refrigerated storage (2-8 °C) is recommended to maintain stability.[1]

-

Conclusion

This compound is more than a simple reagent; it is a molecule with a designed dual purpose. As a synthetic tool, it provides a reliable means of forming carbamates for the protection of amines, leveraging well-understood reactivity patterns. As a prodrug, it demonstrates a clever application of bio-activation, where simple hydrolysis unmasks a potent DNA alkylating agent. For the researcher, a thorough understanding of its physical properties is essential for safe handling, its spectroscopic signature is key to reaction monitoring, and a deep appreciation for its dual reactivity is critical to unlocking its full potential in both synthetic and medicinal chemistry applications.

References

- 1. This compound | C3H4BrClO2 | CID 78528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Chloroethyl chloroformate(627-11-2) 13C NMR spectrum [chemicalbook.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

2-Bromoethyl chloroformate molecular weight and formula

An In-depth Technical Guide to 2-Bromoethyl Chloroformate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional chemical reagent of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structure, incorporating both a reactive chloroformate group and a bromoethyl moiety, allows for versatile applications, most notably as a prodrug with potential antitumor properties.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity, applications, and handling protocols, tailored for researchers and professionals in drug development.

The compound is identified by the CAS Registry Number 4801-27-8.[2] Its chemical formula is C₃H₄BrClO₂, and it has a molecular weight of 187.42 g/mol .[1][2][3] Common synonyms include 2-bromoethyl carbonochloridate, Chloroformic acid 2-bromoethyl ester, and (2-Bromoethoxy)carbonyl chloride.[1][2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrClO₂ | [1][2][3][4] |

| Molecular Weight | 187.42 g/mol | [1][2][3] |

| CAS Number | 4801-27-8 | [2][4] |

| Density | 1.749 g/mL at 25 °C | [5] |

| Boiling Point | 67-68 °C at 11 mm Hg | [5] |

| Refractive Index | n20/D 1.478 | [5] |

| Flash Point | 143 °F (61.7 °C) | [5] |

Chemical Structure and Reactivity

The structure of this compound features two key reactive sites: the highly electrophilic carbonyl carbon of the chloroformate group and the carbon atom bonded to the bromine atom. This dual reactivity is the foundation of its utility in chemical synthesis.

References

Navigating the Reactive Landscape: A Technical Guide to the Solubility of 2-Bromoethyl Chloroformate in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and drug development. For highly reactive reagents like 2-Bromoethyl chloroformate, a versatile building block in medicinal chemistry and organic synthesis, understanding its solubility is not merely a matter of dissolution but a critical interplay with its stability and reactivity. This guide provides an in-depth analysis of the solubility profile of this compound in common organic solvents, offering a framework for rational solvent selection and safe handling.

The Dual Nature of Solubility and Reactivity

This compound (C₃H₄BrClO₂) is a bifunctional reagent, featuring a reactive chloroformate group and a bromoethyl moiety.[1] Its utility in introducing the 2-bromoethoxycarbonyl protecting group or as a precursor for various heterocyclic compounds is well-documented. However, the inherent electrophilicity of the chloroformate group dictates its behavior in different solvent environments.

A fundamental principle to grasp is that for this compound, true "solubility" can often be conflated with "reactivity." In protic solvents, the dissolution process is invariably a chemical reaction. Therefore, the choice of solvent is a strategic decision that directly influences reaction pathways, yields, and impurity profiles.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Critical Considerations & Reactivity |

| Aprotic Non-Polar | Hexanes, Toluene, Benzene | Soluble / Miscible | Generally stable. Ideal for reactions where the solvent should be inert. Toluene and benzene are often cited as suitable solvents.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Excellent solubility and generally inert. Widely used as reaction solvents for chloroformates. Anhydrous conditions are crucial. |

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Good solubility. Generally stable, but peroxide formation in aged ethers can initiate side reactions. Anhydrous grades are essential. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile (MeCN) | Soluble / Miscible | Good solubility. While aprotic, the polarity may influence reaction rates. Stability should be empirically verified for prolonged reaction times.[2] |

| Protic | Water, Alcohols (Methanol, Ethanol) | Reactive | Rapidly reacts to form 2-bromoethanol, carbon dioxide, and hydrochloric acid (with water) or the corresponding carbonate (with alcohols). Not suitable as inert solvents. |

| Amine-based | Pyridine, Triethylamine | Reactive | Reacts readily with primary and secondary amines to form carbamates. These are often used as reagents or acid scavengers, not as inert solvents. |

Causality in Solvent Selection: A Mechanistic Perspective

The choice of solvent extends beyond simple dissolution and hinges on the intended chemical transformation. The high reactivity of this compound is a double-edged sword that must be managed through judicious solvent selection.

Inert Solvents for Nucleophilic Substitution:

For reactions involving nucleophiles (e.g., phenols, thiols), the solvent must be non-reactive. Aprotic solvents such as dichloromethane, chloroform, and toluene are preferred. Their primary role is to co-solubilize the reactants and facilitate molecular interactions without participating in the reaction.

Reactivity with Protic Solvents:

The presence of labile protons in protic solvents leads to the solvolysis of the chloroformate. This is a significant consideration for reaction work-ups and purification. Any aqueous washes must be performed cautiously, and extractions are typically done with immiscible aprotic solvents.

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

Caption: Decision workflow for solvent selection.

Experimental Protocol for Qualitative Solubility Determination

Due to the lack of quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following protocol provides a self-validating system for qualitative assessment.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble/reactive in a given anhydrous organic solvent at a specific concentration.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., dichloromethane, THF, acetonitrile)

-

Dry glassware (vials, graduated cylinders, syringes)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Under an inert atmosphere, add 1 mL of the anhydrous solvent to a dry vial containing a magnetic stir bar.

-

Initial Addition: Using a dry syringe, carefully add 10 µL of this compound to the stirring solvent.

-

Observation: Observe the solution for any signs of insolubility (e.g., cloudiness, formation of a second layer, precipitation).

-

Incremental Addition: If the initial amount dissolves completely, continue to add 10 µL aliquots of this compound, allowing the solution to stir for 1-2 minutes between additions.

-

Endpoint Determination: The point at which a persistent cloudiness or a second phase appears indicates that the solubility limit has been reached or exceeded.

-

Reactivity Assessment: Monitor the solution for any signs of a chemical reaction, such as gas evolution, color change, or an exothermic event. An infrared spectrum of the solution can be taken after the experiment and compared to the spectra of the pure starting materials to check for the formation of new species.

Safety Precautions: this compound is corrosive and a lachrymator.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is scrupulously dried to prevent hydrolysis.

The following diagram outlines the experimental workflow for this qualitative solubility determination.

Caption: Experimental workflow for solubility testing.

Conclusion: A Strategic Approach to a Reactive Reagent

The effective use of this compound in research and development necessitates a nuanced understanding of its solubility, which is intrinsically linked to its reactivity. While it is generally soluble in a wide range of aprotic organic solvents, the absence of quantitative data requires a cautious and empirical approach. By carefully selecting anhydrous, aprotic solvents for inert applications and understanding the reactive pathways in protic media, researchers can harness the synthetic potential of this valuable reagent while ensuring the integrity and safety of their experimental designs.

References

The Chloroformate Functional Group: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Introduction: The Enduring Importance of a Versatile Reagent

In the landscape of modern organic synthesis, the chloroformate functional group (ROC(O)Cl) stands as a cornerstone reagent, indispensable for the construction of complex molecular architectures.[1][2] Formally the esters of the unstable chloroformic acid, these compounds are characterized by a highly electrophilic carbonyl carbon, rendering them susceptible to attack by a wide array of nucleophiles.[3] This inherent reactivity, akin to that of acyl chlorides, has cemented their role in a multitude of chemical transformations, most notably in the formation of carbamates, carbonates, and mixed anhydrides.[1][3] For researchers, scientists, and drug development professionals, a deep understanding of the nuances of chloroformate reactivity is not merely academic; it is a critical prerequisite for the rational design of synthetic routes, the development of robust protecting group strategies, and the construction of novel molecular entities with therapeutic potential.

This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of the chloroformate group. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its transformations, explore the subtle interplay of electronic and steric effects that modulate its reactivity, and provide field-proven experimental protocols to empower the practicing chemist.

Core Principles of Chloroformate Reactivity: An Electrophile Poised for Reaction

The reactivity of a chloroformate is fundamentally dictated by the electronic nature of its constituent atoms. The presence of two electronegative atoms—oxygen and chlorine—flanking the carbonyl carbon creates a significant dipole, rendering this carbon highly electrophilic and thus a prime target for nucleophilic attack.

The general mechanism for the reaction of a chloroformate with a nucleophile is a nucleophilic acyl substitution . This process typically proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The facility of this reaction is a testament to the excellent leaving group ability of the chloride ion.

Key Transformations of the Chloroformate Group: A Gateway to Diverse Functionalities

The true synthetic utility of chloroformates lies in their ability to react with a broad spectrum of nucleophiles, providing access to a variety of important functional groups.

Carbamate Formation: The Lynchpin of Protecting Group Chemistry and Beyond

The reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the synthesis of carbamates.[1][3][4] This transformation is of paramount importance in peptide synthesis, where chloroformates are used to introduce amine-protecting groups.[3][5][6] The benzyloxycarbonyl (Cbz or Z) and fluorenylmethyloxycarbonyl (Fmoc) groups, both installed using their respective chloroformates, are canonical examples of this strategy.[1]

Mechanism of Carbamate Formation:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

commercial suppliers of high-purity 2-Bromoethyl chloroformate

An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 2-Bromoethyl Chloroformate for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

Foreword: The Criticality of Purity in Synthesis

This compound (CAS No. 4801-27-8) is a highly reactive bifunctional reagent indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its utility lies in its ability to introduce the 2-bromoethoxycarbonyl protecting group or to act as a versatile linker in the synthesis of complex active pharmaceutical ingredients (APIs).[1] However, its inherent reactivity also makes it susceptible to degradation and the presence of process-related impurities, which can have profound consequences on reaction yields, impurity profiles of the final compound, and ultimately, patient safety. This guide provides drug development professionals and researchers with a comprehensive framework for sourcing, qualifying, and handling high-purity this compound, ensuring the integrity and success of their scientific endeavors.

Part 1: Strategic Supplier Qualification

The selection of a chemical supplier extends beyond a simple transaction; it is the foundation of a reliable and reproducible manufacturing process. For a critical reagent like this compound, a robust qualification process is paramount. The goal is to identify partners who demonstrate consistent quality, regulatory adherence, and supply chain transparency.

Key Pillars of Supplier Evaluation

A prospective supplier should be evaluated against several key criteria. These pillars ensure that the supplier is not just a vendor but a partner in quality. Leading suppliers in the life science and pharmaceutical sectors, such as Merck (Sigma-Aldrich), Oceanic Pharmachem, and Sarchem Labs, often provide extensive documentation and support that align with these principles.[2][3][4]

-

Quality Management System (QMS): A certified QMS (e.g., ISO 9001) is a non-negotiable starting point. It indicates that the supplier has defined, documented, and controlled processes for manufacturing, testing, and release.[3][5]

-

Documentation and Transparency: The supplier must provide comprehensive and batch-specific documentation. This includes:

-

Certificate of Analysis (CoA): A detailed CoA should report the actual test results for a specific batch, not just state that it "conforms to specification."[5]

-

Safety Data Sheet (SDS): A compliant and thorough SDS is essential for safe handling and risk assessment.[6][7]

-

Method of Synthesis (MoS) Summary: While proprietary details will be protected, a transparent supplier should be able to provide a summary of the synthetic route. This is critical for predicting potential impurities. For instance, synthesis from 2-bromoethanol and phosgene may leave residual starting materials or form carbonate-related byproducts.[8][9]

-

-

Technical Expertise and Support: A reliable supplier acts as a technical resource. Companies with strong R&D and technical teams can provide invaluable support, including custom synthesis and process development assistance.[5][10]

Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and qualifying a supplier for high-purity this compound.

Caption: A workflow for systematic supplier selection and qualification.

Part 2: Commercial Supplier Landscape & Specifications

The market for this compound includes large, well-established suppliers as well as specialized custom synthesis labs. Purity is the primary differentiator, with grades typically ranging from 95% to >98%.

| Supplier/Vendor Platform | Typical Purity | Key Characteristics & Available Documentation |

| Merck (Sigma-Aldrich) | ≥97% | Global leader with robust quality control, extensive documentation (SDS, CoA), and strong regulatory support.[2] |

| Thermo Fisher Scientific | Varies by brand | Distributor for brands like Acros Organics and TCI; provides access to multiple sources with detailed SDS.[6][11] |

| TCI (Tokyo Chemical Industry) | >98.0% | Known for high-purity reagents for research and development; provides detailed specifications. |

| Clearsynth | High Purity | Specializes in fine chemicals and provides batch-specific CoAs upon request.[12] |

| BLDpharm | Varies | Offers a wide catalog of building blocks and intermediates with custom synthesis capabilities.[10] |

| ChemicalBook | Varies (Platform) | A directory that lists multiple, often smaller, suppliers; requires careful vetting of the actual manufacturer.[13] |

Note: This table is illustrative. Researchers should always request batch-specific CoAs for the most accurate data.

Part 3: In-House Quality Control Protocols

Independent verification of a supplier's CoA is a cornerstone of good manufacturing practice (GMP) and robust research. The following protocols provide a framework for the essential QC testing of incoming this compound.

Workflow for Incoming Material Testing

Upon receipt of a new batch, a systematic process of inspection and testing should be initiated. This ensures that any non-conforming material is identified before it enters the synthesis workflow.

Caption: A standardized workflow for the quality control testing of incoming raw materials.

Experimental Protocol: Purity Assay by GC-MS

Objective: To determine the purity of this compound and identify potential volatile impurities, such as residual solvents or synthesis starting materials.

Instrumentation:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

-

Sample Preparation: Prepare a 1000 ppm (0.1%) solution of this compound in a high-purity, dry solvent such as Dichloromethane (DCM).

-

GC-MS Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Scan Range: 40-250 amu

-

-

Analysis:

-

Inject the sample and acquire the data.

-

Identify the main peak corresponding to this compound (MW: 187.42 g/mol , but look for characteristic fragments).[12][14]

-

Calculate the area percent of the main peak to determine purity.

-

Search the mass spectra of any impurity peaks against a library (e.g., NIST) to tentatively identify them.

-

-

System Suitability: The main peak should be symmetrical (tailing factor 0.9 - 1.5).

-

Acceptance Criteria: Purity by area % must be ≥ specification (e.g., ≥97%). No single unknown impurity should be >0.1%.

Experimental Protocol: Assay by Argentometric Titration

Objective: To quantify the hydrolyzable chloride of the chloroformate group, providing an accurate assay of the active molecule.

Principle: The chloroformate group reacts with a nucleophile (e.g., pyridine in methanol) to release a chloride ion, which is then titrated with a standardized silver nitrate solution.

Reagents:

-

Standardized 0.1 N Silver Nitrate (AgNO₃)

-

Pyridine, anhydrous

-

Methanol, anhydrous

-

Potassium Chromate indicator solution

Procedure:

-

Sample Preparation: Accurately weigh approximately 300-400 mg of this compound into a dry 250 mL Erlenmeyer flask.

-

Reaction:

-

Working in a fume hood, add 20 mL of anhydrous methanol to the flask. Swirl to dissolve.

-

Carefully add 5 mL of anhydrous pyridine. The reaction is exothermic. Allow the solution to stand for 5 minutes.

-

-

Titration:

-

Add 5-6 drops of potassium chromate indicator. The solution will be yellow.

-

Titrate with standardized 0.1 N AgNO₃ until the first appearance of a permanent reddish-brown precipitate (the endpoint).

-

Perform a blank titration using the same quantities of methanol and pyridine.

-

-

Calculation:

-

Assay % = [(V_sample - V_blank) * N_AgNO3 * MW * 100] / (W_sample * 1000)

-

Where:

-

V_sample = Volume of AgNO₃ for the sample (mL)

-

V_blank = Volume of AgNO₃ for the blank (mL)

-

N_AgNO3 = Normality of the AgNO₃ solution

-

MW = Molecular weight of this compound (187.42 g/mol )

-

W_sample = Weight of the sample (g)

-

-

-

Acceptance Criteria: The calculated assay value must be within the specified range (e.g., 97.0% - 103.0%).

Part 4: Safe Handling and Storage

This compound is a corrosive and toxic compound that is also water-reactive.[6][14] Strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6] It should be refrigerated (2-8°C) in a designated area for corrosive and water-reactive materials, away from incompatible substances like bases, alcohols, and strong oxidizing agents.[6][13]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or vermiculite) for containment. Do NOT use water. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in high-stakes environments like drug development is critically dependent on the purity and quality of the starting material. By implementing a rigorous supplier qualification program, performing independent QC verification, and adhering to strict safety protocols, researchers and scientists can mitigate risks associated with reagent quality. This ensures the generation of reliable, reproducible data and contributes to the overall integrity and success of the research and development process.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. globalpharmatek.com [globalpharmatek.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 9. 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 11. 2-Chloroethyl Chloroformate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. clearsynth.com [clearsynth.com]

- 13. This compound | 4801-27-8 [chemicalbook.com]

- 14. This compound | C3H4BrClO2 | CID 78528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chloroethyl chloroformate(627-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

The Bifunctional Reactivity of 2-Bromoethyl Chloroformate: A Guide to Nucleophilic Reactions

Introduction: A Versatile Bifunctional Reagent

2-Bromoethyl chloroformate is a potent and versatile bifunctional electrophile, prized in organic synthesis for its ability to engage in sequential reactions with a variety of nucleophiles. Its structure features two distinct reactive centers: a highly electrophilic chloroformate group and a primary alkyl bromide.[1][2] This duality allows for a stepwise reaction pathway, typically beginning with a rapid acylation of a nucleophile by the chloroformate, followed by a subsequent, often intramolecular, alkylation reaction involving the bromoethyl moiety. This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, detailing reaction mechanisms, application-focused protocols, and the strategic considerations necessary for achieving desired synthetic outcomes.

The high reactivity of the chloroformate functional group is analogous to that of acyl chlorides, enabling the efficient introduction of a 2-bromoethoxycarbonyl group onto nucleophilic substrates like amines, alcohols, and thiols.[3][4] The true synthetic power of this reagent, however, is realized in the subsequent transformations of the resulting 2-bromoethyl intermediate, which serves as a handle for cyclization, tethering, or further functionalization.

Core Reactivity: A Tale of Two Electrophiles

The reactivity of this compound is governed by two distinct electrophilic sites. The choice of nucleophile and reaction conditions dictates which site reacts and in what sequence.

-

Acyl Carbon (Hard Electrophile): The carbonyl carbon of the chloroformate is highly electron-deficient and serves as a hard electrophile. It reacts rapidly with hard nucleophiles, such as primary and secondary amines, in a nucleophilic acyl substitution reaction to form stable carbamate intermediates.[4]

-

Methylene Carbon (Soft Electrophile): The carbon atom bonded to the bromine is a softer electrophile. It is susceptible to SN2 attack by nucleophiles, but this reaction is generally slower than the initial acylation. This secondary reaction is often intramolecular, leading to the formation of heterocyclic structures.[1]

dot graph "Reaction_Sites" { layout=dot; rankdir="LR"; node [shape=none, margin=0];

} caption: "Electrophilic sites of this compound."

Reaction with Amine Nucleophiles: Formation of Carbamates and Subsequent Cyclizations

The most common and synthetically valuable reaction of this compound is with primary and secondary amines. This reaction proceeds in two distinct phases: rapid carbamate formation followed by a potential intramolecular cyclization.

Mechanism of Carbamate Formation

The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable 2-bromoethyl carbamate and hydrochloric acid, which is typically scavenged by a non-nucleophilic base.[4][5]

dot graph "Carbamate_Formation" { layout=dot; rankdir="LR"; splines=ortho; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=open, fontname="Helvetica", fontsize=10];

} caption: "Mechanism of 2-Bromoethyl Carbamate Formation."

Application: Synthesis of Oxazolidinones from Amino Alcohols

A powerful application of this chemistry is the one-pot synthesis of 2-oxazolidinones from 1,2-amino alcohols.[6][7] The amino alcohol first reacts via its more nucleophilic amine group to form the 2-bromoethyl carbamate intermediate. In the presence of a base, the tethered alcohol moiety is deprotonated and undergoes an intramolecular SN2 attack on the carbon bearing the bromine, displacing the bromide ion and forming the five-membered oxazolidinone ring.[7] This strategy is a cornerstone in the synthesis of various pharmaceutical agents.[8]

| Substrate Class | Key Intermediate | Final Product | Typical Conditions |

| Primary/Secondary Amines | R₂N-CO-OCH₂CH₂Br | N-Protected Amine | Base (e.g., Et₃N, K₂CO₃), Aprotic Solvent (DCM, Acetone), 0°C to RT |

| 1,2-Amino Alcohols | HO-R-NH-CO-OCH₂CH₂Br | Oxazolidin-2-one | Strong Base (e.g., LiOH, t-BuOK), DMF or THF, RT to 60°C |

| Anilines | Ar-NH-CO-OCH₂CH₂Br | N-Aryl-2-bromoethyl carbamate | Base (e.g., Pyridine, Et₃N), DCM, 0°C to RT |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 2-Bromoethyl Carbamate from a Primary Amine

This protocol describes the general procedure for the protection of a primary amine as its 2-bromoethyl carbamate derivative, a stable intermediate for further synthetic transformations.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add the non-nucleophilic base (e.g., Et₃N, 1.5 eq) to the stirred solution.

-

Reagent Addition: Add this compound (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromoethyl carbamate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-Aryl-2-Oxazolidinone via Intramolecular Cyclization

This protocol details the synthesis of an N-aryl oxazolidinone, a common scaffold in medicinal chemistry, starting from an N-aryl carbamate and epichlorohydrin, which generates the required amino alcohol functionality in situ.[7]

Materials:

-

N-Aryl Carbamate (e.g., Ethyl phenylcarbamate) (1.0 eq)

-

(R)- or (S)-Epichlorohydrin (1.2 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of the N-aryl carbamate (1.0 eq) in anhydrous DMF, add enantiopure epichlorohydrin (1.2 eq).[7]

-

Base Addition: Add powdered lithium hydroxide (2.0 eq) in one portion. Causality Note: LiOH acts as the base to deprotonate the carbamate nitrogen, initiating the attack on the epoxide, and subsequently deprotonates the resulting secondary alcohol for the final cyclization step.

-

Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to afford the pure N-aryl-2-oxazolidinone.[7]

dot graph "Oxazolidinone_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} caption: "General workflow for amino alcohol to oxazolidinone synthesis."

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive chemical that causes severe skin burns and eye damage.[9][10] It is also fatal if inhaled.[10] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] The reagent should be stored under an inert atmosphere (e.g., nitrogen) and kept refrigerated to prevent degradation.[11] Reactions involving chloroformates produce HCl as a byproduct, necessitating the use of a base to neutralize it and prevent unwanted side reactions.

Conclusion

This compound is a highly effective bifunctional reagent for the synthesis of complex nitrogen- and oxygen-containing heterocycles. Its predictable reactivity allows for the initial, rapid formation of carbamates from amines, which can then be guided towards intramolecular cyclization to yield valuable scaffolds like oxazolidinones. By carefully selecting the nucleophile, base, and reaction conditions, researchers can harness the dual electrophilic nature of this reagent to achieve a wide range of synthetic targets in drug discovery and development. A thorough understanding of the underlying mechanisms and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C3H4BrClO2 | CID 78528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Chloroethyl Chloroformate SDS - Download & Subscribe for Updates [sdsmanager.com]

Application Note: 2-Bromoethyl Chloroformate for Robust Derivatization in Gas Chromatography Sample Preparation

Abstract

Gas chromatography (GC) is a cornerstone of analytical chemistry, but its application is often limited by the volatility and thermal stability of analytes. Chemical derivatization addresses this challenge by converting non-volatile or polar compounds into forms more amenable to GC analysis. This guide provides an in-depth exploration of 2-bromoethyl chloroformate, a versatile and efficient reagent for derivatizing a wide range of compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. We will detail the underlying reaction mechanisms, provide validated, step-by-step protocols, and offer expert insights into optimizing sample preparation workflows for enhanced chromatographic performance and reliable quantification.

The Rationale for Derivatization: Unlocking GC's Potential

Many compounds of interest in pharmaceutical, clinical, and environmental research possess polar functional groups (e.g., -OH, -NH2, -COOH). These groups can lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. When injected into a hot GC inlet, such compounds may decompose or exhibit poor chromatographic behavior, characterized by broad, tailing peaks.[1][2][3]

Derivatization is a chemical modification process that replaces these active hydrogens with less polar, more stable functional groups. This transformation achieves several critical objectives:

-

Increases Volatility: By masking polar groups, derivatization reduces the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.[1][4]

-

Improves Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the GC injector and column.[5]

-

Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and analytical sensitivity.[6]

-

Improves Detection: For specific detectors like the electron capture detector (ECD), derivatization with halogen-containing reagents like this compound can significantly enhance detectability.[1]

While silylation is a common derivatization strategy, reagents like this compound and other alkyl chloroformates offer distinct advantages, notably their ability to react rapidly in aqueous media, simplifying sample preparation for biological matrices.[7][8][9]

This compound: Properties and Reaction Mechanism

This compound (C₃H₄BrClO₂) is a bifunctional reagent featuring a highly reactive chloroformate group and a bromoethyl group.[10] This structure makes it an effective agent for converting primary and secondary amines, phenols, and carboxylic acids into stable, volatile derivatives suitable for GC analysis.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrClO₂ | [10] |

| Molecular Weight | 187.42 g/mol | [10] |

| Appearance | Colorless liquid | [11] |

| Density | ~1.749 g/mL at 25 °C | [12] |

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (Nitrogen in amines, Oxygen in phenols and carboxylates) attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, forming the stable derivative.

The reaction is typically performed under alkaline conditions in the presence of a catalyst like pyridine. The base serves to deprotonate the analyte, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.[5][9]

-

Amines: Primary and secondary amines react to form stable carbamates.[13][14]

-

Phenols: The hydroxyl group of phenols is converted into a carbonate ester.[5]

-

Carboxylic Acids: Carboxylic acids are esterified. This process is believed to involve the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol (present in the reaction medium) to form the final ester derivative.[15]

Caption: General reaction of this compound with an analyte (R-XH).

Critical Safety and Handling Precautions

DANGER: this compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[10] It is critical to handle this reagent with extreme care in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[16]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[16] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[17]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material (e.g., Chemizorb®) for cleanup and dispose of it as hazardous waste. Do not use combustible materials.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[16]

-

Always consult the latest Safety Data Sheet (SDS) for this compound before use.[16][17]

Experimental Protocol: Derivatization of Biogenic Amines in an Aqueous Matrix

This protocol is adapted from established methods for the analysis of biogenic amines and other metabolites in biological samples.[7][18][19] It is designed to be a robust starting point for method development.

Reagents and Materials

-

Reagent: this compound

-

Solvents: Ethanol (ACS grade), Pyridine (ACS grade), Chloroform or Hexane (GC grade)

-

Buffer/Base: Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Internal Standard (IS): A compound structurally similar to the analytes but not present in the sample (e.g., heptylamine for amine analysis).

-

Equipment: Vortex mixer, centrifuge, micropipettes, 2 mL autosampler vials with inserts, chemical fume hood.

Solution Preparation

-

Sample/Standard Solution: Prepare standards or samples in deionized water or an appropriate buffer. For tissue samples, an initial extraction into an acidic solution (e.g., trichloroacetic acid) followed by neutralization may be required.[18]

-

Reaction Medium: Prepare a solution of Ethanol:Pyridine:Water (e.g., in a 5:2:3 ratio). The pyridine acts as a catalyst and acid scavenger.[9]

-

Derivatizing Reagent Solution: Prepare a solution of this compound in an immiscible organic solvent like chloroform or hexane (e.g., 50 µL in 1 mL). Prepare this solution fresh daily inside a fume hood.

Step-by-Step Derivatization Procedure

-

Aliquot Sample: In a 2 mL glass vial, place 100 µL of the aqueous sample, standard, or blank.

-

Add Internal Standard: Spike with 10 µL of the internal standard solution.

-

Add Reaction Medium: Add 500 µL of the Ethanol:Pyridine:Water reaction medium.

-

Adjust pH: Add a sufficient amount of base (e.g., 1 M NaOH) to adjust the pH to 9-10. This is critical for the efficient derivatization of amine and phenolic groups.[20] Vortex briefly.

-

Initiate Derivatization: Add 500 µL of the this compound solution. Cap the vial tightly.

-

Reaction: Vortex the mixture vigorously for 30-60 seconds. The reaction is typically instantaneous and proceeds at room temperature.[8][13] A biphasic system will be observed.

-

Phase Separation: Centrifuge the vial for 5 minutes at ~2000 rpm to ensure complete separation of the aqueous and organic layers. The derivatized analytes will be in the bottom organic layer (if using chloroform) or the top layer (if using hexane).[13]

-

Isolate Derivative: Carefully transfer the organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[20]

-

Analysis: The sample is now ready for injection into the GC-MS system.

Caption: Experimental workflow for derivatization with this compound.

Method Validation and Performance

Methods using alkyl chloroformate derivatization have been extensively validated, demonstrating excellent performance for quantitative analysis.

| Parameter | Typical Performance | Notes |

| Linearity (r²) | > 0.990 | Demonstrates a strong correlation between concentration and response over a defined range.[7][19] |

| Limit of Detection (LOD) | 125 - 300 pg on-column | Varies by analyte and instrument sensitivity.[7][19] |

| Precision (RSD%) | < 10-15% | Indicates good repeatability and intermediate precision of the method.[19][21] |

| Recovery (%) | 70 - 120% | Shows the efficiency of the extraction process from the sample matrix.[18][19][21] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low/No Derivative Peak | Incorrect pH: Reaction is inefficient in neutral or acidic conditions. | Ensure pH is adjusted to 9-10 before adding the reagent. |

| Reagent Degradation: Chloroformates are sensitive to moisture. | Prepare the derivatizing reagent solution fresh daily. Store the neat reagent under inert gas if possible. | |

| Presence of Water in Final Extract: Water can interfere with GC analysis. | Ensure the organic extract is thoroughly dried with anhydrous sodium sulfate before injection. | |

| Poor Peak Shape (Tailing) | Active Sites in GC System: Polar analytes can interact with the liner, column, or detector. | Use a deactivated GC liner. Condition the column regularly. Ensure the derivatization reaction has gone to completion. |

| Extra/Interfering Peaks | Reagent Byproducts: Excess reagent or byproducts can appear in the chromatogram. | Optimize the amount of derivatizing reagent used. Include a solvent delay in the GC-MS method to avoid detecting early-eluting byproducts. |

| Matrix Interference: Components from the sample matrix are co-extracted. | Consider a sample cleanup step (e.g., Solid-Phase Extraction) before derivatization for complex matrices. |

Conclusion

This compound is a powerful derivatizing agent that facilitates the analysis of a broad spectrum of polar compounds by gas chromatography. Its ability to react rapidly and efficiently in aqueous media makes it particularly suitable for high-throughput applications involving biological fluids like urine and serum.[7][21] By converting thermally labile and non-volatile analytes into stable, volatile derivatives, this reagent significantly expands the scope of GC and GC-MS, enabling robust and sensitive quantification in complex matrices. Adherence to strict safety protocols is paramount when employing this valuable analytical tool.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]

- 3. elibrary.almaata.ac.id [elibrary.almaata.ac.id]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]